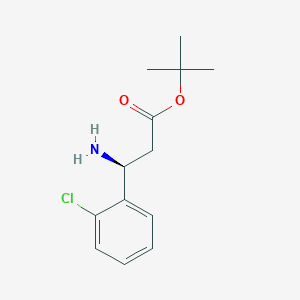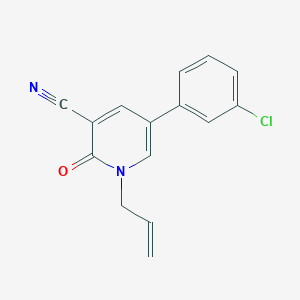
2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there’s no direct information on the synthesis of “2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride”, piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amines, for example, can undergo a variety of reactions, including acid-base and nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, and solubility. These properties can be determined experimentally or predicted based on the compound’s molecular structure .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has explored the synthesis and properties of derivatives related to 2-(Aminomethyl)-2-propylpentanoic acid, focusing on their preparation and potential applications. One study detailed the preparation of new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane through condensation processes. These compounds were evaluated as antimicrobial additives to lubricating oils and as antiseptics against bacteria and fungi, showcasing the compound's utility beyond pharmaceutical applications (Dzhafarov et al., 2010).
Biochemical Synthesis
- Another significant area of research involves the biochemical synthesis of amino acids and their analogs. For instance, the stereoselective synthesis of γ-fluorinated α-amino acids utilized derivatives of 2-(aminomethyl)-2-propylpentanoic acid. This research opens new avenues for developing amino acid derivatives with potential therapeutic applications (Laue et al., 2000).
Biological Studies and Applications
- On the biological front, studies have examined the impact of 2-(aminomethyl)-2-propylpentanoic acid derivatives on cellular mechanisms. For instance, the oxidative stress mechanism associated with Valproic Acid (a derivative of 2-propylpentanoic acid) has been extensively studied for its implications in hepatotoxicity. This research contributes to understanding the drug's side effects and guiding safer therapeutic use (Chang & Abbott, 2006).
Metabolic Pathway Investigations
- Investigations into the metabolic pathways of valproic acid, closely related to 2-(aminomethyl)-2-propylpentanoic acid, have provided insights into its effects on mitochondrial fatty acid oxidation. Understanding these mechanisms is crucial for mitigating the adverse effects of valproic acid and developing safer analogs (Silva et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds such as aminocaproic acid are known to interact with plasminogen activators, which have fibrinolytic properties .
Mode of Action
Aminocaproic acid, a similar compound, is known to inhibit plasminogen activators, thereby reducing fibrinolysis . This suggests that 2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride might have a similar mode of action.
Biochemical Pathways
The inhibition of plasminogen activators by aminocaproic acid suggests that the compound might affect the fibrinolysis pathway .
Result of Action
If the compound acts similarly to aminocaproic acid, it might result in reduced fibrinolysis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(aminomethyl)-2-propylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-5-9(7-10,6-4-2)8(11)12;/h3-7,10H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZZJIDIVVOMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-2-propylpentanoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]carbonylamino}benzamide](/img/structure/B2745046.png)


![2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2745051.png)
![1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2745052.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide](/img/structure/B2745053.png)
![4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2745054.png)

![N-[4-(acetylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2745056.png)

![6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2745059.png)
![3,4,5-trimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2745062.png)
![4-[[2-[[3-Chloro-4-(pyrrolidin-1-ylmethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2745065.png)
